

Crystal structure of 2-Chloropyridine-3,5-dicarbonitrile

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Compound of Interest

Compound Name: 2-Chloropyridine-3,5-dicarbonitrile

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An In-Depth Technical Guide to the Crystal Structure of Substituted Chloropyridine Dicarbonitriles: A Case Study of 2,6-Dichloropyridine-3,5-dicarbonitrile as a Model for **2-Chloropyridine-3,5-dicarbonitrile**

Abstract

Substituted pyridine scaffolds are foundational components in medicinal chemistry and materials science, prized for their roles in constructing novel therapeutics and functional materials.[1][2] Among these, chloropyridine dicarbonitriles represent a class of compounds with significant potential due to the electron-withdrawing properties of their nitrile and chloro substituents, which can facilitate unique intermolecular interactions. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of these compounds. While a definitive single-crystal X-ray structure for **2-Chloropyridine-3,5-dicarbonitrile** is not publicly available, we will conduct an in-depth examination of the closely related analogue, 2,6-Dichloropyridine-3,5-dicarbonitrile. The detailed structural data available for this compound provides an authoritative model for understanding the molecular geometry and supramolecular architecture that researchers can expect from this class of molecules, offering predictive insights for drug development and crystal engineering.[3][4]

Introduction: The Significance of Pyridine Dicarbonitriles

The pyridine ring is a ubiquitous heterocycle in numerous natural products and pharmaceutical agents, including niacin, isoniazid, and sulfapyridine.[5] Its electron-deficient nature, a result of the electronegative nitrogen atom, governs its chemical reactivity and makes it a versatile scaffold.[5] The introduction of cyano (nitrile) and chloro groups dramatically modulates the electronic properties of the ring, enhancing its capacity for specific, non-covalent interactions that are critical for molecular recognition in biological systems and for directing the self-assembly of molecules in the solid state.[4]

Pyridine dicyanonitriles, in particular, have been investigated for a range of applications, from potential therapeutics for prion diseases to the development of novel supramolecular structures.[1][4] A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of materials with desired properties. This guide uses the rigorously characterized crystal structure of 2,6-Dichloropyridine-3,5-dicyanonitrile as a high-fidelity exemplar to illuminate the structural chemistry of this important molecular family.

Synthesis and Crystallization: A Validated Pathway

The generation of high-quality single crystals suitable for X-ray diffraction is the critical first step in structure determination. The synthesis of 2,6-Dichloropyridine-3,5-dicyanonitrile is achieved through a reliable, multi-step process, providing a robust and reproducible methodology for researchers.[3][4]

Experimental Protocol: Synthesis

This protocol is adapted from the peer-reviewed synthesis reported by Woiczehowski-Pop, et al. (2010).[3][4]

Step 1: Synthesis of Intermediate 2-amino-6-chloropyridine-3,5-dicyanonitrile

- **Reactant Mixture:** In a round-bottom flask, combine malononitrile (2.0 equiv.), triethyl orthoformate (1.0 equiv.), and pyridine (1.0 equiv.).
- **Reflux:** Heat the mixture to reflux for 20 minutes.
- **Acidification:** Carefully add concentrated HCl at 80°C.

- Precipitation: Cool the mixture to room temperature and add water (approx. 20 ml) to induce precipitation.
- Isolation: Collect the precipitate by filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to yield the intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile.[3]

Step 2: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

- Reactant Solution: To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1.0 equiv.) and CuCl₂ (1.5 equiv.) in dry acetonitrile (CH₃CN), add isopentyl nitrite (1.5 equiv.).
- Heating: Heat the mixture at 65°C for 5 hours.
- Work-up: Acidify the solution to pH 3 with 2N HCl and extract with dichloromethane (CH₂Cl₂). Dry the organic layer with Na₂SO₄.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography using CH₂Cl₂ as the eluent to yield the final product as a colorless solid.[3]
[4]

Protocol: Single Crystal Growth

The key to a successful diffraction experiment is the quality of the crystal. The reported method for obtaining diffraction-quality crystals of 2,6-Dichloropyridine-3,5-dicarbonitrile is slow evaporation.[3][4]

- Dissolution: Prepare a saturated or near-saturated solution of the purified compound in dichloromethane (CH₂Cl₂).
- Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
- Harvesting: Once well-formed, colorless block-like crystals appear, carefully harvest them for analysis.

Crystal Structure Analysis of 2,6-Dichloropyridine-3,5-dicarbonitrile

The crystal structure was determined using single-crystal X-ray diffraction, providing precise data on molecular geometry and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the key crystallographic data collected at 297 K using Mo K α radiation.^{[3][4]}

Parameter	Value
Chemical Formula	C ₇ HCl ₂ N ₃
Molecular Weight (Mr)	198.01
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	6.8473 (9)
b (Å)	12.1307 (15)
c (Å)	19.430 (3)
Volume (V) (Å ³)	1613.9 (4)
Z (Molecules per unit cell)	8
Temperature (K)	297
Radiation	Mo K α ($\lambda = 0.71073$ Å)
R-factor (R[F ² > 2 σ (F ²)])	0.067
wR(F ²)	0.133

Molecular Geometry

The 2,6-Dichloropyridine-3,5-dicarbonitrile molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.003 Å from the plane of the pyridine ring.^{[3][4]} The nitrile nitrogen atoms exhibit only minor deviations from this plane. This planarity is a critical feature, as it influences how the molecules can stack and interact in the crystal lattice.

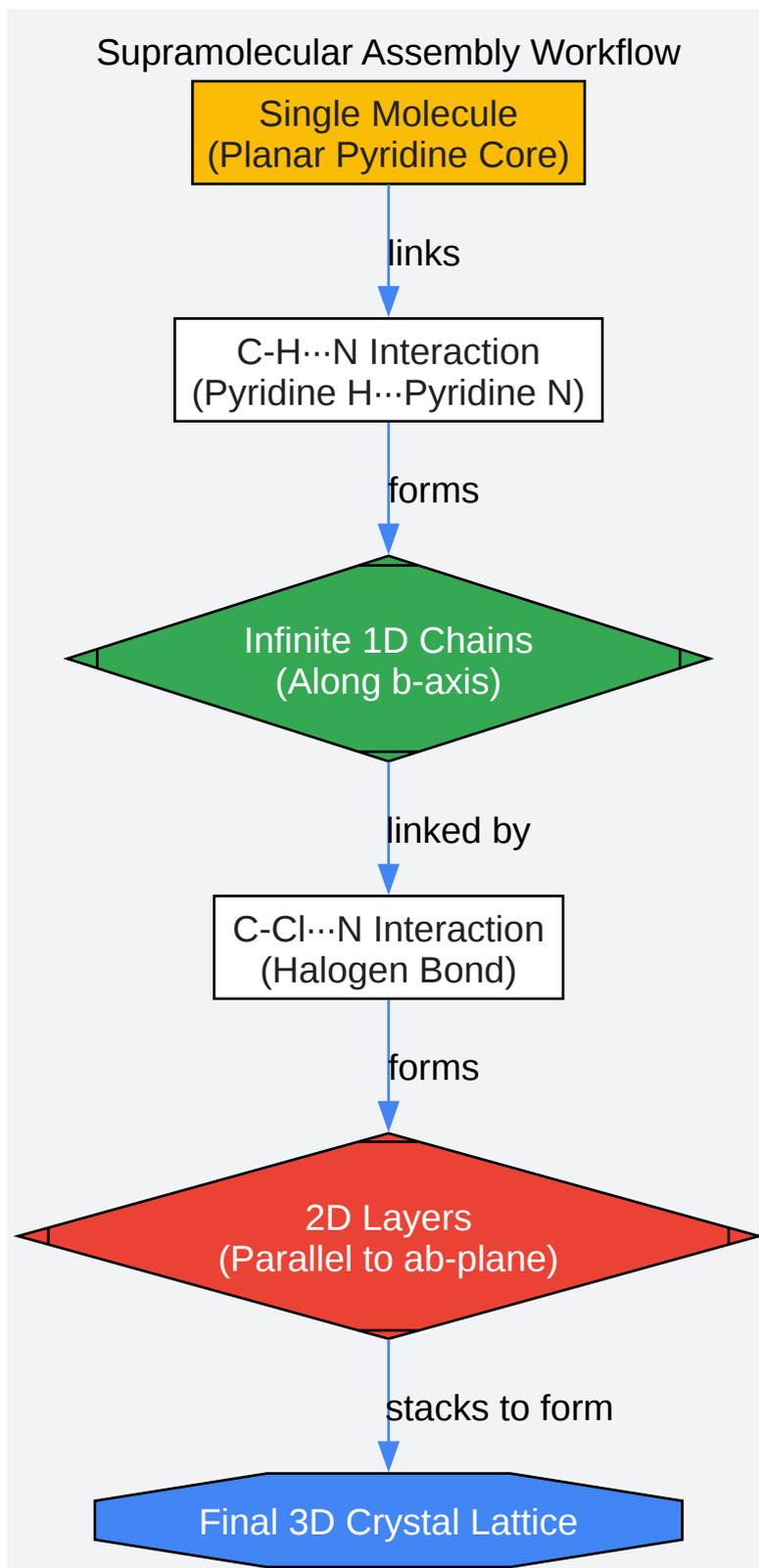
Caption: Molecular structure of 2,6-Dichloropyridine-3,5-dicarbonitrile.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not arbitrary; it is directed by a series of specific, non-covalent interactions that create a highly ordered three-dimensional architecture. Two primary interactions govern the assembly:

- **C—H...N Hydrogen Bonds:** Molecules are linked into infinite chains running along the b-axis of the unit cell via C—H...N interactions.^{[3][4]} The acidic proton at position 4 of the pyridine ring forms a hydrogen bond with the nitrogen atom of an adjacent pyridine ring.
- **C—Cl...N Halogen Bonds:** These chains are further organized into layers parallel to the ab-plane through C—Cl...N interactions.^{[3][4]} The chlorine atoms act as electrophilic "halogen bond donors," interacting with the nitrogen atoms of the nitrile groups on neighboring molecules. This type of interaction is of significant interest in crystal engineering and drug design.

Notably, the pyridine rings in adjacent molecules within the hydrogen-bonded chains are not coplanar, forming a substantial dihedral angle of 56.5°.^{[3][4]} This staggered arrangement prevents strong π - π stacking interactions.



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Caption: Logical flow of intermolecular interactions forming the crystal lattice.

Authoritative Protocol: Single-Crystal X-ray Diffraction

The following describes a standard, self-validating workflow for single-crystal X-ray diffraction (XRD) analysis, based on the instrumentation and software used in the reference study.^{[3][6]}

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:**
 - **Instrument:** Data is collected on a diffractometer such as a Bruker SMART APEX CCD area-detector.^[3]
 - **Radiation Source:** Monochromatic X-rays (e.g., Mo K α) are used.
 - **Temperature:** Data is typically collected at a controlled temperature (e.g., 297 K or a cryogenic 100 K) to minimize thermal vibrations.
 - **Data Acquisition:** A series of diffraction images (frames) are collected as the crystal is rotated.
- **Data Reduction:**
 - **Software:** Programs like SAINT-Plus are used to integrate the raw diffraction spots and apply corrections for factors like polarization and absorption (SADABS).^[3] This process yields a list of unique reflections with their intensities.
- **Structure Solution and Refinement:**
 - **Software:** The structure is solved and refined using crystallographic software packages like SHELXS97 (for solving) and SHELXL97 (for refinement).^[3]
 - **Solution:** The initial positions of the atoms are determined from the diffraction data (phasing).

- Refinement: The atomic positions and thermal displacement parameters are adjusted in a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction patterns.
- Validation and Visualization: The final structural model is validated for geometric and crystallographic correctness. Molecular graphics programs like DIAMOND or Mercury are used to visualize the structure and its packing.[3]

Predictive Insights for 2-Chloropyridine-3,5-dicarbonitrile

Based on the authoritative crystal structure of the dichloro-analogue, we can make expert predictions about the structure of **2-Chloropyridine-3,5-dicarbonitrile**:

- Molecular Geometry: The molecule is expected to be highly planar, similar to its dichloro counterpart.
- Intermolecular Interactions: The crucial C—H...N interaction, involving the acidic proton at position 4, would almost certainly be retained, leading to the formation of 1D chains.
- Packing Polymorphism: The removal of the chlorine atom at position 6 creates asymmetry and removes one potential halogen bond donor site. This has two major implications:
 - The packing efficiency might change, potentially leading to a different crystal system and space group.
 - The remaining C—Cl...N interaction at position 2 would become the dominant directional force linking the 1D chains, but the overall layer structure could be significantly different. The absence of the second halogen bond could allow for other, weaker interactions (like C-H...Nitrile) to play a more prominent role in the final architecture.
 - This structural change increases the likelihood of polymorphism, where the same molecule could crystallize in different forms depending on the crystallization conditions.

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive crystal structure analysis of 2,6-Dichloropyridine-3,5-dicarbonitrile, a key representative of the chloropyridine dicarbonitrile family. The molecule's planarity and the interplay of C—H...N hydrogen bonds and C—Cl...N halogen bonds dictate its assembly into a well-defined layered structure. This detailed analysis serves as a robust and authoritative model for predicting the structural properties of the related **2-Chloropyridine-3,5-dicarbonitrile**. For researchers in drug development and materials science, this understanding of supramolecular synthons and packing motifs is essential for the rational design of new molecules with tailored solid-state properties and biological functions.

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